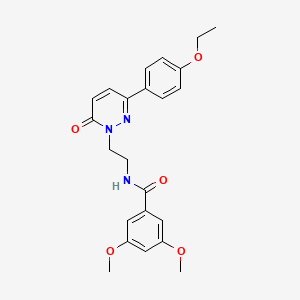
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include the use of protective groups, Friedel–Crafts reactions, and cyclization techniques. For instance, Mizuno et al. (2006) described the efficient synthesis of related metabolites through the use of methanesulfonyl as a protective group and the Krohnke reaction for cyclization, leading to high-yield production of novel compounds (M. Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure can be characterized through techniques such as single crystal X-ray diffraction and DFT calculations. Karabulut et al. (2014) demonstrated the analysis of a similar compound's structure, highlighting the effects of intermolecular interactions on molecular geometry and the importance of dimerization and crystal packing in determining the dihedral angles and rotational conformation of aromatic rings (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure can lead to various products depending on the conditions. Kurihara et al. (1980) explored reactions leading to the synthesis of pyrrolo[1,2-a]quinazoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (T. Kurihara et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in various environments. Analysis through techniques like X-ray diffraction provides insights into the crystalline structure, which is crucial for the material's application in solid-state devices.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are vital for the application of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide in synthesis and drug development. Studies such as those by Lempert-Sréter et al. (1983) provide a basis for understanding the reactivity and potential applications of similar compounds (M. Lempert-Sréter et al., 1983).
References
- (M. Mizuno et al., 2006)
- (Sedat Karabulut et al., 2014)
- (T. Kurihara et al., 1980)
- (M. Lempert-Sréter et al., 1983)
科学的研究の応用
Radiotracer Development for Angiotensin II Receptors :
- Research has been conducted on radiolabelled, nonpeptide angiotensin II antagonists, including compounds similar in structure to "N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide" for imaging angiotensin II, AT1 receptors. This development is crucial for understanding cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).
Antibacterial and Antifungal Applications :
- A series of compounds with a similar chemical structure have been synthesized and tested for antibacterial activity against various strains of bacteria, as well as for their inhibitory action against fungi. These findings are significant in the development of new treatments for microbial diseases (Desai et al., 2013).
Neuroprotective Properties :
- Studies have identified compounds related to "this compound" that exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These compounds have potential applications in reducing neuronal oxidative damage (Hur et al., 2013).
Potential in Treating Neurological Disorders :
- Some related compounds have been evaluated for their ability to inhibit certain enzymes, suggesting their potential use in the treatment of neurological disorders like Alzheimer's disease (Dundar et al., 2019).
Antioxidant Activity :
- Research on pyridazine derivatives, closely related to the chemical structure , has shown promising antioxidant properties. These compounds could be significant in developing new antioxidant therapies (Mateev et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNOPDAPVVJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

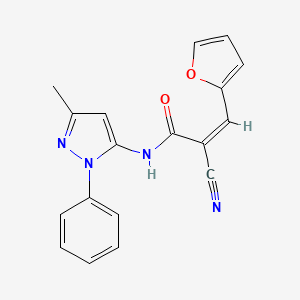
![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)
![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
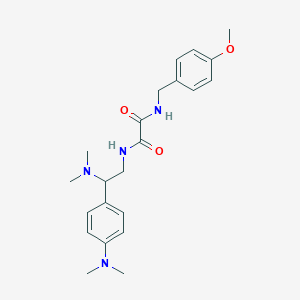
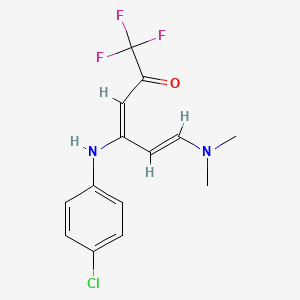
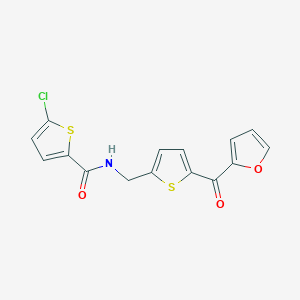
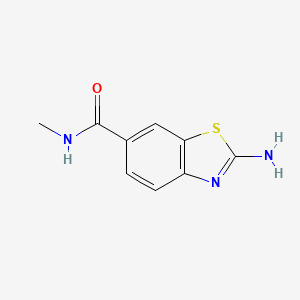


![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
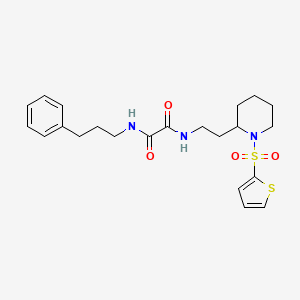
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)